![molecular formula C8H7BrN2O B2617010 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1254163-78-4](/img/structure/B2617010.png)
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
説明
“4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1190321-71-1 . It has a molecular weight of 227.06 .
Molecular Structure Analysis
The InChI code for “4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is 1S/C8H7BrN2O/c1-12-6-4-11-8-5 (7 (6)9)2-3-10-8/h2-4H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
“4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature .科学的研究の応用
Fibroblast Growth Factor Receptor Inhibitors
“4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . For example, compound 4h exhibited potent FGFR inhibitory activity .
Treatment of Diseases of the Nervous and Immune Systems
Pyrrolo[3,4-c]pyridines, a class of compounds that “4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine” belongs to, have been found to be useful in treating diseases of the nervous and immune systems .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic properties . This suggests that “4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine” could potentially be used in the development of new antidiabetic drugs.
Antimycobacterial, Antiviral, and Antitumor Activities
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial, antiviral, and antitumor activities . This suggests that “4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine” and its derivatives could be used in the development of new drugs for these applications.
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, affecting the downstream effects such as RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial for its bioavailability .
Result of Action
The molecular and cellular effects of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
特性
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFWGRGEVMWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1254163-78-4 | |
| Record name | 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)
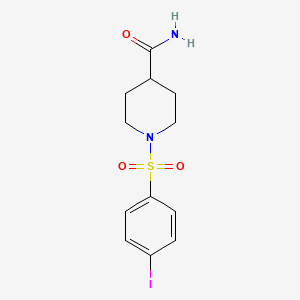
![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)
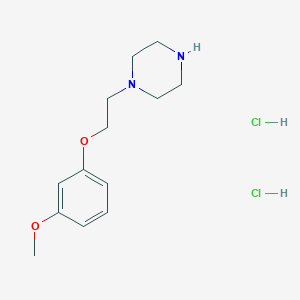

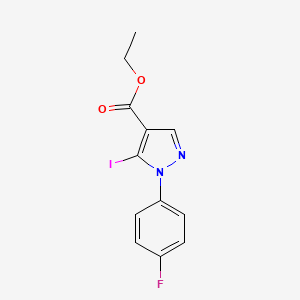
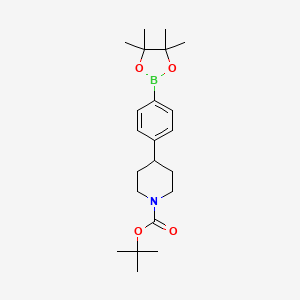
![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)
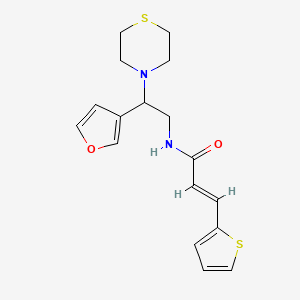
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)
![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616947.png)